

Application Notes: C.I. Basic Yellow 37 (Auramine O) in Histological Staining

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C.I. Basic yellow 37

Cat. No.: B12382508

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Introduction

C.I. Basic Yellow 37, more commonly known as Auramine O or C.I. 41000, is a diarylmethane, fluorescent dye.[1][2] In histological applications, it is primarily utilized as a highly sensitive fluorescent stain for the detection of acid-fast bacteria, most notably Mycobacterium tuberculosis.[1][3] Its mechanism of action involves the binding of the dye to the mycolic acid present in the cell walls of these organisms, causing them to appear as bright yellow, luminous rods against a dark background when viewed under a fluorescent microscope.[1][4][5] While not a counterstain in the traditional sense of providing contrasting color to different tissue elements in bright-field microscopy, it is often used in a staining procedure that includes a "counterstaining" or quenching agent to reduce non-specific background fluorescence.

Physicochemical Properties and Spectral Data

The properties of Auramine O are summarized in the table below, providing essential information for its use in a laboratory setting.

Property	Value
C.I. Name	Basic Yellow 2
C.I. Number	41000
Synonyms	Auramine O, Auramine hydrochloride, Pyocatanium aureum
CAS Number	2465-27-2
Molecular Formula	C ₁₇ H ₂₂ ClN ₃
Molecular Weight	303.83 g/mol
Appearance	Yellow needle-like crystals
Solubility	Soluble in ethanol and DMSO; Insoluble in water
Excitation Maximum	~460 nm
Emission Maximum	~525 nm

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)

Protocols for Fluorescent Staining of Acid-Fast Bacteria

The following protocols detail the use of Auramine O for the identification of acid-fast bacteria in tissue sections and smears.

Specimen Preparation

Clinical specimens or pure cultures suspected of containing mycobacteria are suitable for staining.[\[4\]](#) For clinical specimens, a concentrated smear created by centrifugation is recommended over a direct smear to increase sensitivity.[\[4\]](#)

Protocol 1: Auramine O Staining with Potassium Permanganate Counterstain

This is a widely used method for the detection of acid-fast bacilli.

Reagents:

- Auramine O Staining Solution:
 - Auramine O: 0.1 g
 - Phenol (liquefied): 3 mL
 - Glycerol: 7.5 mL
 - Distilled Water: 50 mL
- Acid-Alcohol Decolorizer (0.5%):
 - Hydrochloric Acid (concentrated): 0.5 mL
 - Ethanol (70%): 99.5 mL
- Potassium Permanganate Counterstain (0.5%):
 - Potassium Permanganate: 0.5 g
 - Distilled Water: 100 mL

Procedure:

- Deparaffinize and rehydrate tissue sections to water. For smears, heat-fix the specimen.
- Flood the slide with the Auramine O staining solution and allow it to stain for 15 minutes.[\[4\]](#)
[\[6\]](#)
- Rinse the slide thoroughly with distilled or deionized water.[\[4\]](#)[\[6\]](#)
- Decolorize with the 0.5% acid-alcohol solution for 2 minutes or until the specimen is clear.[\[6\]](#)
- Rinse again with distilled or deionized water.
- Apply the 0.5% potassium permanganate counterstain for 2 minutes.[\[4\]](#) Note: The timing for this step is critical; over-counterstaining can quench the fluorescence of the acid-fast

organisms.[4]

- Rinse thoroughly with distilled or deionized water and allow to air dry. Do not blot.[4][6]
- Examine under a fluorescent microscope using appropriate filters (e.g., K530 excitation filter).[4]

Expected Results:

- Acid-fast organisms: Bright yellow-green fluorescent rods against a dark background.[5][6]
- Background: Dark, non-fluorescent.

Protocol 2: Truant Auramine-Rhodamine Stain

This method combines Auramine O with Rhodamine B for enhanced fluorescence.

Reagents:

- Auramine-Rhodamine Staining Solution:
 - Auramine O: 1.5 g
 - Rhodamine B: 0.75 g
 - Glycerol: 75 mL
 - Phenol: 10 mL
 - Distilled Water: 50 mL
- Acid-Alcohol Decolorizer (0.5%): (As in Protocol 1)
- Potassium Permanganate Counterstain (0.5%): (As in Protocol 1)

Procedure:

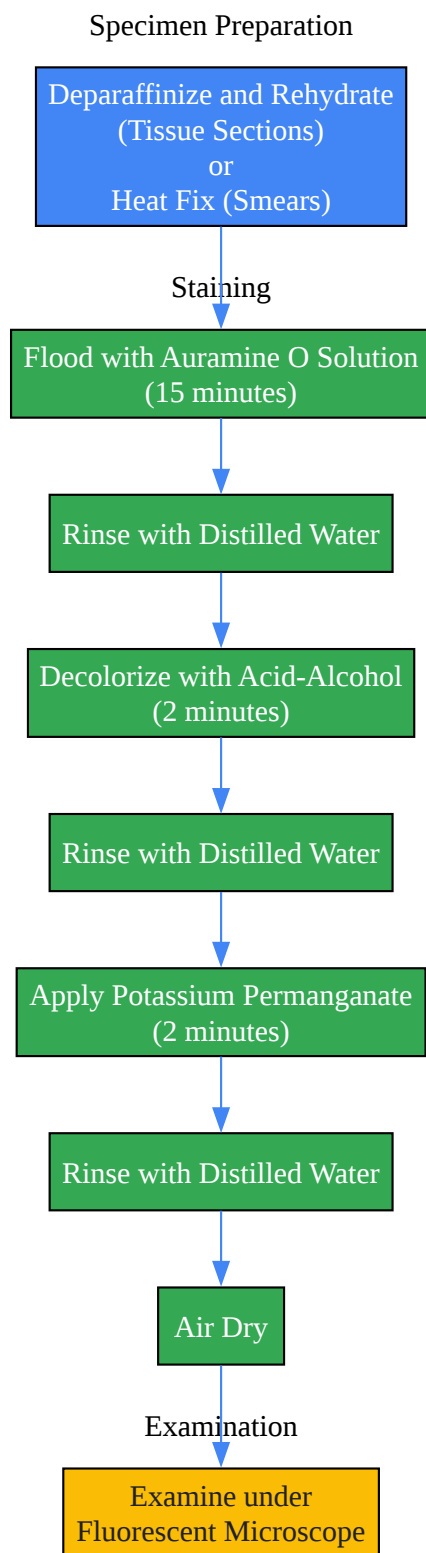
- Deparaffinize and rehydrate tissue sections to water. For smears, heat-fix the specimen.

- Stain with the Auramine-Rhodamine solution for 15-20 minutes at room temperature or for 10 minutes at 37°C.
- Rinse with distilled water.
- Decolorize with 0.5% acid-alcohol for 2-5 minutes.
- Rinse with distilled water.
- Counterstain with 0.5% potassium permanganate for 2-4 minutes.
- Rinse with distilled water and air dry.
- Examine under a fluorescent microscope.

Expected Results:

- Acid-fast organisms: Golden-yellow fluorescence.
- Background: Dark.

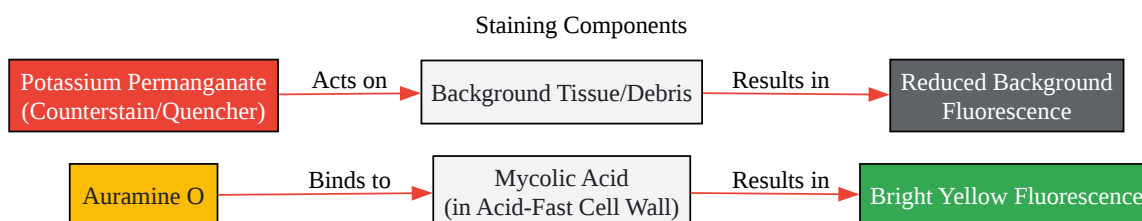
Workflow for Auramine O Staining



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Caption: Workflow for Auramine O staining of acid-fast bacteria.

Logical Relationship of Staining Components



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Caption: Interaction of reagents in Auramine O staining.

Quality Control

For reliable results, it is essential to include positive and negative controls with each staining run.

- Positive Control: A known acid-fast organism, such as *M. tuberculosis* H37Ra ATCC 25177, should be used to verify the staining procedure and reagent efficacy.[4]
- Negative Control: A non-acid-fast organism, such as *Escherichia coli*, can be used to ensure that there is no non-specific staining.[4]

Safety Precautions

Auramine O is a toxic substance and is suspected of causing cancer.[3][5] Appropriate personal protective equipment, including gloves, a lab coat, and eye protection, should be worn when handling the dye and its solutions. All procedures should be performed in a well-ventilated area or under a fume hood.

Troubleshooting

Issue	Possible Cause	Solution
Weak or no fluorescence of acid-fast organisms	- Staining time too short- Over-decolorization- Over-counterstaining with potassium permanganate	- Increase staining time- Reduce decolorization time- Adhere strictly to the recommended counterstaining time
High background fluorescence	- Incomplete decolorization- Insufficient counterstaining	- Increase decolorization time- Ensure proper application of potassium permanganate
False-positive results	- Presence of other acid-fast organisms or parasites	- Confirm positive results with other methods like Ziehl-Neelsen stain or culture

Slides stained with Auramine O can be restained with the Ziehl-Neelsen or Kinyoun methods to confirm the morphology of the fluorescing organisms.[4][6] The immersion oil must be removed with xylene before restaining.[6]

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- To cite this document: BenchChem. [Application Notes: C.I. Basic Yellow 37 (Auramine O) in Histological Staining]. BenchChem, [2025]. [Online PDF]. Available at:

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